molecular formula C7H9NOS B2654309 2-Amino-5-(methylthio)phenol CAS No. 883840-03-7

2-Amino-5-(methylthio)phenol

Cat. No.: B2654309
CAS No.: 883840-03-7
M. Wt: 155.22
InChI Key: UPDKZDDTRGHBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(methylthio)phenol is a chemical compound with the linear formula C7H9NOS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C7H9NOS . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook .


Chemical Reactions Analysis

While specific reactions involving this compound are not well-documented, it’s worth noting that phenols, in general, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .

Scientific Research Applications

Polymeric Applications

A study by Baran et al. (2015) investigated a polymer synthesized from 2-[(4-methylbenzylidene)amino]phenol, which shares a similar structure with 2-Amino-5-(methylthio)phenol. This polymer demonstrated significant thermal stability and increased electrical conductivity after iodine doping. Its antimicrobial properties were also explored, showing effectiveness against various bacteria and fungi. This suggests potential applications of related compounds in materials science, particularly in the development of thermally stable, conductive polymers with antimicrobial properties (Baran et al., 2015).

Biochemical Studies

The electronic effects of the thioether group in similar compounds have been examined, as seen in the study of galactose oxidase's organic cofactor. This research by Itoh et al. (1997) used model compounds, including 2-(methylthio)-p-cresol, to understand the electron-donating nature of the methylthio group. This research is crucial for understanding the biochemical roles of such compounds in enzymatic processes (Itoh et al., 1997).

Antimicrobial and Antileishmanial Activities

Süleymanoğlu et al. (2019) focused on 5-phenyl thiophene amino phenol derivatives, closely related to this compound. Their study found significant antimicrobial and antileishmanial activities in these compounds, suggesting potential applications in developing new treatments for leishmaniasis and bacterial infections (Süleymanoğlu et al., 2019).

Photophysical Properties

Research by Padalkar et al. (2011) explored the photophysical properties of compounds similar to this compound. They synthesized derivatives showing excited-state intra-molecular proton transfer pathways with unique absorption-emission characteristics. This opens up possibilities for these compounds in optoelectronic applications, such as in the design of fluorescent materials (Padalkar et al., 2011).

Safety and Hazards

2-Amino-5-(methylthio)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-amino-5-methylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDKZDDTRGHBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.